Lipophilicity (XLogP3) Comparison: 2-((Furan-2-ylmethyl)thio)pyrazine vs. 2-Furfurylthio-3-methylpyrazine
The lipophilicity of 2-((Furan-2-ylmethyl)thio)pyrazine, as measured by its computed XLogP3 value of 1.2 [1], is notably lower than that of its methylated analog, 2-furfurylthio-3-methylpyrazine, which has an estimated LogP of ~1.7 . This difference of approximately 0.5 log units translates to a roughly three-fold difference in its octanol-water partition coefficient. This directly impacts volatility and flavor release profile in complex food matrices, making 2-((Furan-2-ylmethyl)thio)pyrazine a more polar and faster-releasing top note compared to the more lipophilic, slower-releasing methylated analog [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 2-Furfurylthio-3-methylpyrazine (CAS 59303-07-0), estimated LogP ~1.7 |
| Quantified Difference | ΔXLogP3 ≈ 0.5 (Target is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) vs. estimated from structure by ACD/Labs or similar |
Why This Matters
Lipophilicity is a critical determinant of a flavor compound's release profile and sensory impact in applications; the quantifiably lower XLogP3 of the target compound defines its distinct olfactory performance relative to methylated analogs.
- [1] PubChem. (2025). 2-Furfuryl thiopyrazine. PubChem CID 2759241. National Center for Biotechnology Information. View Source
- [2] Taylor, A. J., & Linforth, R. S. T. (2010). Food Flavour Technology. Blackwell Publishing. View Source
